

# Senolytics in Ophthalmology: A Comparative Analysis of UBX1325 and Other Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UBX1325   |           |
| Cat. No.:            | B10861950 | Get Quote |

The landscape of treating retinal diseases is on the cusp of a paradigm shift, with senolytic drugs emerging as a novel therapeutic strategy. These drugs target and eliminate senescent cells, which accumulate in aging tissues and contribute to the pathology of diseases like diabetic macular edema (DME) and wet age-related macular degeneration (AMD). At the forefront of this innovation is **UBX1325**, a potent and selective Bcl-xL inhibitor. This guide provides a detailed comparison of the efficacy of **UBX1325** with other notable senolytic agents, supported by available experimental data.

Cellular senescence, a state of irreversible cell-cycle arrest, is increasingly implicated in the pathogenesis of various age-related eye diseases.[1] Senescent cells secrete a pro-inflammatory cocktail of cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can disrupt tissue homeostasis and drive disease progression.[2] Senolytics, by selectively inducing apoptosis in these senescent cells, offer a promising approach to modify the course of these diseases.[2]

#### **UBX1325:** A Frontrunner in Ocular Senolytics

**UBX1325** is a small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), an anti-apoptotic protein that senescent cells rely on for survival.[3] By inhibiting Bcl-xL, **UBX1325** selectively triggers apoptosis in senescent cells, thereby reducing inflammation and vascular leakage in the retina.[3] This targeted approach has shown significant promise in clinical trials for DME and wet AMD.



#### **Clinical Efficacy of UBX1325**

**UBX1325** has been evaluated in several clinical trials, demonstrating both a favorable safety profile and encouraging efficacy results.

Diabetic Macular Edema (DME):

The Phase 2 BEHOLD study, a multicenter, randomized, double-masked, sham-controlled trial, evaluated a single intravitreal injection of 10 µg **UBX1325** in patients with DME who were not optimally responding to anti-VEGF therapy.[4][5] The study met its primary efficacy endpoint, showing a statistically significant improvement in Best Corrected Visual Acuity (BCVA).[5]

The subsequent Phase 2b ASPIRE study, a multicenter, randomized, double-masked, active-controlled trial, compared **UBX1325** to aflibercept, a standard-of-care anti-VEGF treatment.[6] Patients were randomized to receive either 10 µg of **UBX1325** or 2 mg of aflibercept.[6] While **UBX1325** did not meet the primary endpoint of non-inferiority to aflibercept at weeks 20 and 24, it did demonstrate non-inferiority by week 36.[7]

Wet Age-Related Macular Degeneration (AMD):

The Phase 2 ENVISION study evaluated **UBX1325** in patients with wet AMD. The trial, however, did not meet its primary endpoint of non-inferiority to aflibercept in terms of BCVA change at 24 weeks.[5]

# Comparative Efficacy of Senolytic Drugs in Eye Disease

While **UBX1325** is the most clinically advanced senolytic for ocular diseases, several other compounds are under investigation, primarily at the preclinical stage. A direct comparison of clinical efficacy is therefore limited. The following table summarizes the available data for **UBX1325** and other notable senolytics.



| Drug/Compou<br>nd              | Target                                                                       | Indication(s)                                                  | Key Efficacy<br>Findings                                                                                                                                           | Development<br>Stage             |
|--------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------|
| UBX1325                        | Bcl-xL                                                                       | DME, Wet AMD                                                   | DME: Statistically significant improvement in BCVA in Phase 2. Non-inferior to aflibercept at 36 weeks in Phase 2b.[5][7]                                          | Phase 2                          |
| Navitoclax (ABT-<br>263)       | Bcl-2, Bcl-xL,<br>Bcl-w                                                      | Cancer, Fibrosis                                               | Preclinical studies suggest potential in reducing fibrosis. [8] No specific clinical data in eye disease.                                                          | Preclinical (for<br>eye disease) |
| Dasatinib +<br>Quercetin (D+Q) | Multiple Tyrosine<br>Kinases<br>(Dasatinib),<br>PI3K/Serpines<br>(Quercetin) | Idiopathic<br>Pulmonary<br>Fibrosis, Chronic<br>Kidney Disease | Preclinical (Dry AMD): Alleviated retinal degeneration in a mouse model.[9] [10] Preclinical (Wet AMD): Reduced choroidal neovascularizatio n in a rat model. [11] | Preclinical (for<br>eye disease) |
| Fisetin                        | Flavonoid with multiple targets                                              | Various age-<br>related diseases                               | Preclinical (Glaucoma): Improved retinal function and reduced                                                                                                      | Preclinical (for eye disease)    |



intraocular

pressure in a

mouse model.

[12] Preclinical

(Retinal

Protection):

Attenuated

oxidative stress-

induced damage

in retinal pigment

epithelial cells.

[13]

## **Experimental Protocols UBX1325 Clinical Trials**

BEHOLD Study (Phase 2a in DME) (NCT04857996):[4]

- Design: Multicenter, randomized, double-masked, sham-controlled study.
- Participants: Patients with DME who had a suboptimal response to prior anti-VEGF therapy.
- Intervention: A single intravitreal injection of 10 μg **UBX1325** or a sham injection.
- Primary Endpoints: Safety and tolerability; change from baseline in BCVA at 24 weeks.
- Secondary Endpoints: Change in central subfield thickness (CST), and the proportion of patients not requiring rescue anti-VEGF therapy.

ASPIRE Study (Phase 2b in DME) (NCT06011798):[6]

- Design: Multicenter, randomized, double-masked, active-controlled study.
- Participants: Patients with DME who had residual visual acuity deficits despite prior anti-VEGF treatment. All participants received three "run-in" doses of aflibercept before randomization.



- Intervention: Intravitreal injections of 10 μg **UBX1325** or 2 mg aflibercept every eight weeks for six months.
- Primary Endpoint: Mean change from baseline in BCVA at week 24.
- Secondary Endpoints: Change in BCVA over time and change in CST from baseline to week 24.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rejuvenating the retina to save vision | Drug Discovery News [drugdiscoverynews.com]
- 2. Senolytic drugs: from discovery to translation PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Senolytic Treatment Improves Visual Function in a Small Trial for Macular Degeneration
   Fight Aging! [fightaging.org]



- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mixed Results With Senolytic Agent for Retinal Disease | MedPage Today [medpagetoday.com]
- 6. UNITY Announces Design of Phase 2b ASPIRE Study Evaluating UBX1325 in Diabetic Macular Edema (DME) | Unity Biotechnology [ir.unitybiotechnology.com]
- 7. Nutlin-3a for age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term senolytic therapy with Dasatinib and Quercetin alleviates lipofuscin-dependent retinal degeneration in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term senolytic therapy with Dasatinib and Quercetin alleviates lipofuscin-dependent retinal degeneration in mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Fisetin rescues retinal functions by suppressing inflammatory response in a DBA/2J mouse model of glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Senolytics in Ophthalmology: A Comparative Analysis of UBX1325 and Other Emerging Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#comparative-efficacy-of-ubx1325-and-other-senolytic-drugs-in-eye-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com